molecular formula C8H10N2O2S B3275345 Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate CAS No. 623565-41-3

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate

Cat. No.: B3275345
CAS No.: 623565-41-3
M. Wt: 198.24 g/mol
InChI Key: BFWQGQXCGLKWIO-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrazole-thiazole core with an ethyl ester substituent at position 4.

Properties

IUPAC Name

ethyl 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-5-7-10(9-6)3-4-13-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWQGQXCGLKWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCSC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazones with thioamides in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, each exhibiting unique properties suitable for further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of key biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

a) Pyrazolo-Oxazole Analogs
  • Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate (CAS 2226182-91-6, ): Structural Difference: Replaces the thiazole sulfur with oxygen, forming an oxazole ring. Properties: Molecular formula C₈H₉IN₂O₃, density 2.09 g/cm³, boiling point 365.6°C .
b) Pyrazolo-Quinazoline Derivatives
  • 2,3-Dihydropyrazolo[5,1-b]quinazolin-9(1H)-one (Compound 10, ):
    • Structural Difference : Incorporates a quinazoline ring instead of thiazole.
    • Synthesis : Prepared via hydrazine hydrate reflux (65% yield), contrasting with thiazole derivatives that may require copper catalysts or brominating agents .
    • Applications : Quinazoline moieties are associated with diuretic and antitumor activities, whereas thiazoles often exhibit antimicrobial or catalytic properties .

Substituent Variations

a) Imidazo-Thiazole Derivatives
  • Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (CAS 732-20-7, ):
    • Structural Features : Contains a trifluoromethyl group and methyl substituents, enhancing lipophilicity and metabolic stability.
    • Properties : Molecular formula C₁₁H₁₁F₃N₂O₂S; IR and NMR data indicate strong electron-withdrawing effects from the trifluoromethyl group .
    • Comparison : The absence of a trifluoromethyl group in the target compound may result in lower bioavailability but reduced synthetic complexity.
b) N-Substituted Analogs
  • N-(Ethyl)-2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-amine ( ): Structural Difference: Replaces the ester group with an ethylamine substituent.
a) Stability
  • Thiazole-containing compounds (e.g., pyrazolo-thiazoles) exhibit greater thermal and oxidative stability compared to thiazine analogs due to aromaticity and reduced ring strain .

Biological Activity

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique fused pyrazole-thiazole structure, which contributes to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C₈H₁₀N₂O₂S
  • Molecular Weight : 198.24 g/mol
  • Structural Features : The compound contains a dihydropyrazole ring fused to a thiazole ring with a carboxylate ester functional group at the 6-position. This unique structure is essential for its biological activity.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₈H₁₀N₂O₂SDihydro structure; carboxylate ester
2,3-Dihydropyrazolo[5,1-b]thiazole-6-carboxylic acidC₇H₈N₂O₂SLacks ethyl group; acidic properties
Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylateC₈H₁₀N₂O₃Oxazole instead of thiazole; different reactivity profile

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro experiments have demonstrated its effectiveness against various cancer cell lines:

  • A549 (non-small cell lung carcinoma)
  • Caco-2 (colon carcinoma)
  • SHSY-5Y (neuroblastoma)

In one study, compounds structurally related to this compound showed selective cytotoxicity towards SHSY-5Y cells compared to normal fibroblast cells (NIH/3T3), indicating a promising therapeutic profile for neuroblastoma treatment .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • DNA Interaction : The compound may bind to DNA or proteins, inhibiting critical biological pathways.
  • Metal Ion Complexation : It can form stable complexes with metal ions, enhancing its biological activity.

Antimicrobial and Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial and antiviral activities. These findings highlight the potential for broader applications in infectious disease treatment .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions using hydrazones and thioamides under specific conditions. Common methods include:

  • Solvents : Ethanol or methanol
  • Temperature : Maintained between 60°C and 80°C
  • Catalysts : Various catalysts may be employed to facilitate the reaction .

Reaction Types

The compound can undergo several chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution : Nucleophilic substitution reactions are common for synthesizing halogenated derivatives.

Case Study 1: Anticancer Activity Assessment

A study analyzed the anticancer profiles of related compounds against A549 and SHSY-5Y cells. The results indicated that certain derivatives exhibited enhanced selectivity towards cancerous cells while minimizing cytotoxic effects on healthy cells. The combination of thiazole and triazole moieties was found to significantly increase efficacy against neuroblastoma .

Case Study 2: ADME Profiling

Another research effort focused on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of ethyl 2-acetamido-4-methylthiazole-5-carboxylate derivatives. The findings suggested favorable profiles for oral bioavailability based on Lipinski's rule of five .

Q & A

Q. Optimization Considerations

  • Reagent Selection : POCl₃ is critical for activating carbonyl groups and facilitating cyclization. Alternative reagents like acetic anhydride may fail due to competing N-acylation .
  • Reaction Time/Temperature : Refluxing in POCl₃ for 16–24 hours ensures complete cyclization, as shorter durations yield uncyclized byproducts .

Q. Table 1: Comparison of Cyclization Methods

PrecursorReagentConditionsYieldReference
2-MercaptoimidazolePOCl₃Reflux, 16–24 h60–80%
Thioether intermediateAcetic Anhyd.30°C, 48 h<10%

How is the structure of this compound confirmed experimentally?

Q. Basic Characterization Techniques

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 1.3–1.4 ppm (ethyl ester CH₃) and δ 4.2–4.4 ppm (ester CH₂) confirm the ethyl group. Aromatic protons in the pyrazolo-thiazole ring appear as multiplets between δ 6.5–8.0 ppm .
    • IR : Ester C=O stretching at ~1700 cm⁻¹ and C-N/C-S vibrations at 1250–1350 cm⁻¹ .

Q. Advanced Structural Analysis

  • X-ray Crystallography : Resolves regiochemistry and confirms planarity of the fused heterocyclic system. For example, a related thiazolo[3,2-a]pyrimidine derivative showed a dihedral angle of 74.3° between fused rings, highlighting steric effects .

What strategies address regioselectivity challenges in pyrazolo-thiazole synthesis?

Advanced Methodological Insights
Regioselectivity is influenced by precursor substitution patterns and reaction kinetics:

  • Precursor Design : Electron-withdrawing groups (e.g., esters) on the pyrazole ring direct cyclization to the thiazole moiety .
  • Microwave-Assisted Synthesis : Controlled heating (e.g., 150°C in DMF) enhances regioselectivity by accelerating desired pathways, as seen in pyrazoloquinazolinone synthesis .

Case Study : Using 5-aminopyrazole derivatives with cyclic diketones under microwave conditions yielded 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones instead of regioisomeric products .

How can conflicting spectroscopic data during derivative characterization be resolved?

Q. Methodological Troubleshooting

  • Multi-Technique Validation : Combine NMR, HRMS, and X-ray data to resolve ambiguities. For instance, unexpected downfield shifts in ¹H NMR may indicate tautomerism or hydrogen bonding .
  • Computational Modeling : DFT calculations predict NMR chemical shifts and optimize geometries to match experimental data .

Example : In a triazolothiadiazole derivative, weak C–H⋯π interactions observed in crystallography explained anomalous NOE correlations in NMR .

What mechanistic role does phosphorus oxychloride play in cyclization reactions?

Advanced Mechanistic Analysis
POCl₃ acts as both a Lewis acid and dehydrating agent:

  • Carbonyl Activation : Protonates carbonyl oxygen, increasing electrophilicity for nucleophilic attack by thiol or amine groups .
  • Byproduct Removal : Facilitates water elimination during cyclization, shifting equilibrium toward product formation .

Supporting Evidence : Cyclization of 2-(acylalkylthio)imidazoles in POCl₃ achieved 80% yield, whereas non-acidic conditions (e.g., DMF/K₂CO₃) resulted in incomplete reactions .

What are the potential therapeutic applications of this compound in preclinical research?

Research Context (Non-Commercial)
While direct studies on the target compound are limited, structurally related imidazo[2,1-b]thiazoles show:

  • Antimicrobial Activity : Ethyl 2-arylthioimidazothiazole-3-carboxylates inhibit Gram-positive bacteria (MIC: 4–16 µg/mL) .
  • Anticancer Potential : Analogues with fluorophenyl substitutions demonstrated kinase inhibition (IC₅₀: 1.2–3.8 µM) in breast cancer models .

Caution : Biological data should be validated via dose-response assays and comparative molecular docking to identify binding motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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